molecular formula C8H10ClN3O B6214910 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride CAS No. 2731010-11-8

7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No.: B6214910
CAS No.: 2731010-11-8
M. Wt: 199.6
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Description

7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride: is a chemical compound belonging to the benzodiazole family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a benzodiazole ring. It is commonly used in various scientific research fields due to its versatile chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Stirred Tank Reactors (CSTRs): for the initial cyclization and methylation steps.

    Flow Chemistry Techniques: for the amination and hydrochloride formation steps, which enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of benzodiazole oxides.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, although further research is needed to fully understand its efficacy and safety.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
  • 7-amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one

Comparison

Compared to similar compounds, 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the amino group at the 7-position and the methyl group at the 1-position significantly influences its reactivity and interaction with biological targets, making it a compound of interest in various research fields.

Properties

CAS No.

2731010-11-8

Molecular Formula

C8H10ClN3O

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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